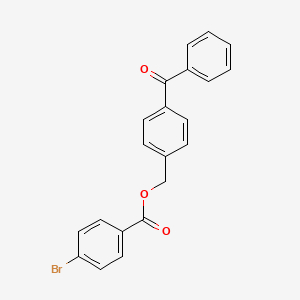

(4-Benzoylphenyl)methyl 4-bromobenzoate

Description

Contextualization within Modern Organic and Materials Chemistry

The benzophenone (B1666685) functional group is a well-established pharmacophore and a key component in photochemistry and polymer science. Benzophenone derivatives are widely recognized for their ability to act as photoinitiators in polymerization reactions and are integral to the development of organic light-emitting diodes (OLEDs). Their utility stems from the efficient intersystem crossing from the singlet excited state to the triplet state upon UV irradiation. This property is crucial for applications in materials that require high-performance photophysical characteristics.

Simultaneously, the 4-bromobenzoate (B14158574) portion of the molecule introduces a heavy atom, which can influence the photophysical properties, such as promoting intersystem crossing and enabling applications in areas like phosphorescence and as intermediates in cross-coupling reactions. The presence of the bromine atom provides a reactive handle for further functionalization through various palladium-catalyzed cross-coupling reactions, allowing for the synthesis of more complex molecular architectures.

The ester linkage between these two key fragments creates a molecule with a distinct electronic and steric environment. The interplay between the benzophenone and bromobenzoate groups is a subject of scientific curiosity, as it could lead to novel material properties or reactivity patterns.

Rationale for Comprehensive Mechanistic and Synthetic Investigations

The rationale for a thorough investigation into (4-Benzoylphenyl)methyl 4-bromobenzoate is multifaceted. From a synthetic standpoint, the development of efficient and scalable routes to this and related compounds is crucial for enabling their broader study and potential application. Understanding the nuances of the esterification between (4-benzoylphenyl)methanol and 4-bromobenzoyl chloride, for instance, can provide valuable insights for organic synthesis.

Mechanistically, the compound presents several avenues for exploration. The photochemical behavior of the benzophenone moiety in the context of the attached bromobenzoate group is of particular interest. Studies could elucidate how the electronic nature of the ester substituent affects the photoreactivity of the benzophenone core. Furthermore, investigations into the cleavage of the ester bond under various conditions (e.g., hydrolytic, enzymatic, or photochemical) could reveal novel reactivity and potential applications in areas such as controlled release systems or as a protecting group in organic synthesis.

A comprehensive examination of its synthesis and reaction mechanisms is therefore warranted to unlock the full potential of (4-Benzoylphenyl)methyl 4-bromobenzoate in the advancement of chemical science.

Structure

3D Structure

Properties

IUPAC Name |

(4-benzoylphenyl)methyl 4-bromobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15BrO3/c22-19-12-10-18(11-13-19)21(24)25-14-15-6-8-17(9-7-15)20(23)16-4-2-1-3-5-16/h1-13H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGUKBZRXQUVRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)COC(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 4 Benzoylphenyl Methyl 4 Bromobenzoate

Established Synthetic Pathways for (4-Benzoylphenyl)methyl 4-bromobenzoate (B14158574) Analogues

The traditional and most direct route to analogues of (4-Benzoylphenyl)methyl 4-bromobenzoate involves a two-step process: the formation of a substituted benzophenone (B1666685) followed by an esterification reaction.

The cornerstone of benzophenone synthesis is the Friedel-Crafts acylation . pearson.comnih.govstudymoose.com This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic substrate, such as benzene (B151609) or a substituted derivative, with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). pearson.comstudymoose.com For the synthesis of the benzophenone core of the target molecule, one could envision the acylation of toluene (B28343) with benzoyl chloride. This reaction, however, would yield a mixture of isomers, with the desired para-substituted product, 4-methylbenzophenone, being one of them. chegg.comguidechem.com The separation of these isomers can be challenging. A more direct approach involves the Friedel-Crafts acylation of a suitable monosubstituted benzene to introduce the benzoyl group.

Once the substituted benzophenone precursor, such as (4-hydroxymethyl)benzophenone, is obtained, the final esterification step can be performed. A classic method for this transformation is the reaction of the alcohol with an acyl chloride, in this case, 4-bromobenzoyl chloride. This reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. ugent.be A documented synthesis of a similar compound, 4-methylphenyl 4-bromobenzoate, involves the refluxing of 4-bromobenzoyl chloride and 4-methylphenol in acetonitrile, followed by the addition of triethylamine to yield the final product. researchgate.netgeorganics.sk

An alternative established pathway involves the nucleophilic substitution of a benzylic halide. For instance, the synthesis of 4-(chloromethyl)benzophenone (B15526) provides a key intermediate. nih.gov This compound can then react with the sodium or potassium salt of 4-bromobenzoic acid to form the desired ester linkage.

Novel Approaches in the Synthesis of Related Benzophenone and Benzoate (B1203000) Esters

While traditional methods are robust, contemporary organic synthesis focuses on developing more efficient, selective, and environmentally benign procedures.

Exploration of Catalytic Methods for Esterification

Modern esterification methods often employ catalysts to overcome the limitations of classical approaches, such as harsh reaction conditions or the use of stoichiometric activating agents. For sterically hindered alcohols, which can be challenging to acylate, organocatalysts like 1-methylimidazole (B24206) have proven effective. semanticscholar.org This catalyst, sometimes in conjunction with an auxiliary base like triethylamine, can facilitate the acylation of hindered hydroxyl groups with acid anhydrides and chlorides. semanticscholar.org

Lewis acid catalysis offers another powerful tool for esterification. rsc.org Zirconium-based solid acids have been developed as reusable catalysts for the synthesis of methyl benzoate derivatives from various benzoic acids and methanol. scribd.com Bismuth(III) compounds, such as Bi(OTf)₃, have also been investigated as catalysts for esterification, although they can sometimes promote side reactions like ether formation. rsc.org For the final step in the synthesis of (4-Benzoylphenyl)methyl 4-bromobenzoate, these catalytic methods could offer milder reaction conditions and easier purification compared to traditional methods.

Development of Efficient Coupling Reactions for Precursor Synthesis

The synthesis of the benzophenone core has also benefited from the development of modern cross-coupling reactions. Palladium-catalyzed reactions, for example, provide a powerful alternative to Friedel-Crafts acylation for the formation of aryl ketones. These methods often exhibit higher regioselectivity and functional group tolerance.

One such approach is the Suzuki-Miyaura coupling reaction, which can be used to form the carbon-carbon bond between the two aryl rings of the benzophenone scaffold. For instance, the coupling of a phenylboronic acid with a substituted bromobenzoyl chloride could be a viable route.

Post-Synthetic Modification and Functionalization of the Compound Scaffold

The (4-Benzoylphenyl)methyl 4-bromobenzoate scaffold possesses several sites that are amenable to post-synthetic modification, allowing for the introduction of diverse functional groups to tailor its properties.

Introduction of Auxiliary Functional Groups

The benzophenone moiety itself can be a handle for further functionalization. The ketone group can undergo various reactions, such as reduction to a secondary alcohol, or conversion to an imine or other derivatives. Furthermore, the aromatic rings can be subjected to further electrophilic aromatic substitution reactions, although the existing substituents will influence the position of the new group.

The bromine atom on the benzoate ring is a particularly versatile functional group. It can be readily transformed into a variety of other groups through transition metal-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling with a boronic acid could introduce a new aryl or alkyl group. Similarly, Sonogashira coupling could be used to install an alkyne, and Buchwald-Hartwig amination could introduce a nitrogen-based functional group. This allows for the creation of a library of derivatives with diverse properties starting from a common intermediate.

Research on the photochemical reactivity of benzophenone-containing structures, such as in metal-organic frameworks, has shown that the keto group can be activated by UV light to react with C-H bonds, offering a pathway for post-synthetic modification through C-H activation. guidechem.comugent.be

Strategies for Controlled Polymer Anchoring

(4-Benzoylphenyl)methyl 4-bromobenzoate is a bifunctional molecule uniquely suited for advanced polymer anchoring strategies, primarily through surface-initiated controlled radical polymerization. Its chemical structure incorporates two key functional groups: a benzophenone moiety, which acts as a photoinitiator, and a 4-bromobenzoate group, which can serve as an initiator for Atom Transfer Radical Polymerization (ATRP). This dual nature allows for the covalent attachment of well-defined polymer chains to a variety of surfaces, creating high-density polymer brushes with tailored properties.

The primary strategy for polymer anchoring using this compound is Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP). This process involves two main steps:

Immobilization of the Initiator: The (4-Benzoylphenyl)methyl 4-bromobenzoate molecule is first anchored to a substrate surface. The benzophenone group can facilitate this attachment on hydrogen-donating surfaces (like polymers or modified oxides) via photochemical grafting. Upon UV irradiation, the benzophenone triplet state abstracts a hydrogen atom from the surface, creating a surface radical that couples with the initiator, effectively tethering it.

Polymer Brush Growth: The anchored 4-bromobenzoate group then serves as the initiation site for ATRP. wikipedia.org ATRP is a powerful controlled radical polymerization technique that utilizes a transition metal catalyst (typically copper-based) to reversibly activate and deactivate the dormant polymer chain end (the C-Br bond). wikipedia.orgcmu.edu This reversible activation process allows for the controlled, layer-by-layer growth of polymer chains from the surface, resulting in polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures. wikipedia.orgcmu.edu

The benzophenone group within the initiator structure can also function as a photoinitiator for metal-free ATRP, activating the polymerization of vinyl monomers in the presence of co-initiators and alkyl halides under light irradiation. rsc.org This provides an alternative, metal-free pathway for controlled polymer growth. The halogen end-group of the resulting polymer chains remains intact, allowing for further modification or the synthesis of block copolymers. cmu.edu The use of functional initiators is a direct method for producing telechelic polymers with a specific α-functionality without requiring post-polymerization modifications. cmu.edu

The combination of a photo-grafting anchor and a controlled polymerization initiator within a single molecule provides a robust platform for creating functionalized surfaces. These polymer brushes can be tailored for specific applications, such as creating antifouling coatings, modifying biocompatibility, or designing advanced sensor surfaces. researchgate.net

Green Chemistry Principles in the Synthesis of (4-Benzoylphenyl)methyl 4-bromobenzoate and its Derivatives

The synthesis of (4-Benzoylphenyl)methyl 4-bromobenzoate, an ester, can be evaluated and improved through the application of green chemistry principles, which aim to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. solubilityofthings.com The conventional synthesis route is a Fischer-Speier esterification of (4-benzoylphenyl)methanol with 4-bromobenzoic acid, typically requiring a stoichiometric amount of a strong acid catalyst (like sulfuric acid), high temperatures, and often the removal of water to drive the reaction to completion. This method generates significant waste and has a high energy demand. researchgate.net Greener alternatives focus on catalytic efficiency, milder reaction conditions, and the reduction of harmful solvents and byproducts. organic-chemistry.org

Enzymatic Catalysis A prominent green alternative is the use of enzymes, particularly lipases, as biocatalysts. researchgate.net Lipase-catalyzed esterification offers high selectivity (regioselectivity and enantioselectivity), operates under mild conditions (moderate temperature and atmospheric pressure), and reduces the formation of byproducts. researchgate.net For instance, immobilized lipase (B570770) B from Candida antarctica (CALB) is highly effective in catalyzing esterification reactions between various alcohols and acids. mdpi.com This enzymatic approach avoids harsh acid catalysts and high temperatures, aligning with the principles of using catalytic reagents and designing for energy efficiency. solubilityofthings.comresearchgate.net The conversion yields for enzymatic synthesis of similar aromatic esters can be high, often exceeding 80% under optimized, solvent-free conditions. mdpi.com

Comparison of Synthetic Routes The application of green chemistry principles provides a clear pathway to a more sustainable synthesis of (4-Benzoylphenyl)methyl 4-bromobenzoate. By replacing traditional methods with biocatalytic or mechanochemical alternatives, it is possible to significantly reduce the environmental impact while maintaining high product yields.

Advanced Spectroscopic Investigations of 4 Benzoylphenyl Methyl 4 Bromobenzoate Reactivity

Time-Resolved Spectroscopy for Elucidating Excited State Dynamics

Time-resolved spectroscopy provides unparalleled insights into the fleeting existence of excited states, tracking their formation, evolution, and decay on timescales ranging from femtoseconds to microseconds.

Femtosecond and picosecond transient absorption (TA) spectroscopy are powerful techniques for directly observing the excited singlet and triplet states of (4-Benzoylphenyl)methyl 4-bromobenzoate (B14158574). In a typical TA experiment, a short "pump" pulse excites the molecule to its singlet excited state (S₁). A subsequent, time-delayed "probe" pulse, usually a broadband white light continuum, passes through the excited sample. The difference in the absorption spectrum of the probe light with and without the pump pulse provides the transient absorption spectrum of the excited species.

Upon photoexcitation of the benzoyl chromophore, the initial S₁ state would be populated. This state is expected to have a characteristic absorption in the visible region. By varying the delay time between the pump and probe pulses, the decay of the S₁ state and the concomitant rise of the triplet state (T₁) via intersystem crossing (ISC) can be monitored. The T₁ state, arising from the benzophenone (B1666685) moiety, is known to be a key intermediate in many photochemical reactions and would exhibit its own distinct transient absorption signals. The kinetics of these processes can be extracted by plotting the transient absorption signal at specific wavelengths as a function of time.

Hypothetical Transient Absorption Data for (4-Benzoylphenyl)methyl 4-bromobenzoate in Acetonitrile

| Wavelength (nm) | Species | Rise/Decay Time | Description |

| 480 | S₁ (Singlet) | Decay: ~50 ps | Initial absorption of the singlet excited state of the benzoyl group. |

| 530 | T₁ (Triplet) | Rise: ~50 ps | Formation of the triplet state via intersystem crossing from the S₁ state. |

This table is illustrative and represents the type of data that would be obtained from a transient absorption experiment.

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique used to measure the lifetime of fluorescent species. picoquant.com It is based on the principle of detecting single photons emitted from a sample after excitation by a high-repetition-rate pulsed laser. horiba.com By measuring the time delay between the excitation pulse and the detection of the emitted photon, a histogram of photon arrival times is constructed, which represents the fluorescence decay profile. picoquant.comhoriba.com

For (4-Benzoylphenyl)methyl 4-bromobenzoate, the benzoyl chromophore is expected to have a weak but measurable fluorescence. The lifetime of this fluorescence, corresponding to the decay of the S₁ state, can be precisely determined using TCSPC. This provides a complementary method to transient absorption for studying the S₁ state dynamics. The fluorescence lifetime (τf) is a crucial parameter as it is directly related to the rates of all deactivation pathways of the S₁ state, including fluorescence, internal conversion, and intersystem crossing. A short fluorescence lifetime would be indicative of an efficient intersystem crossing process, which is characteristic of benzophenone-like molecules. horiba.com

Illustrative Fluorescence Lifetime Data for (4-Benzoylphenyl)methyl 4-bromobenzoate

| Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Lifetime (τf) (ns) |

| Cyclohexane | 355 | 450 | 0.8 |

| Acetonitrile | 355 | 455 | 0.5 |

| Methanol | 355 | 460 | 0.3 |

This table is a hypothetical representation of fluorescence lifetime data obtained via TCSPC.

Photoacoustic calorimetry (PAC) is a technique that measures the heat released by a sample following photoexcitation. When a molecule in an excited state decays non-radiatively, the energy is released as heat, causing a localized expansion of the solvent. This expansion generates an acoustic wave that can be detected by a sensitive microphone. The amplitude of this acoustic wave is proportional to the amount of heat released.

By combining the results from PAC with fluorescence quantum yield measurements, a complete picture of the energy dissipation pathways of the excited state can be constructed. The energy of the excited state (Eₑₓ) is partitioned between fluorescence (Eբ), heat released from non-radiative decay (Eₙᵣ), and the energy stored in any photochemical products (Eₚᵣₒ). PAC directly measures Eₙᵣ. For (4-Benzoylphenyl)methyl 4-bromobenzoate, PAC would be instrumental in quantifying the efficiency of intersystem crossing and subsequent non-radiative decay from the triplet state. It could also help to determine the energy stored in any transient intermediates or photoproducts.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. This makes it an invaluable tool for studying the photochemical reactions of (4-Benzoylphenyl)methyl 4-bromobenzoate, where radical intermediates are likely to be formed upon photolysis.

In a continuous wave (CW) EPR experiment, a sample is irradiated with a continuous beam of microwaves while an external magnetic field is swept. When the energy of the microwaves matches the energy difference between the spin states of the unpaired electron, absorption occurs, resulting in an EPR spectrum. The g-factor and hyperfine coupling constants obtained from the spectrum provide information about the structure and identity of the radical species.

For (4-Benzoylphenyl)methyl 4-bromobenzoate, photolysis is expected to cleave the benzylic C-O bond, generating a benzoyl radical and a 4-bromobenzyl radical. CW-EPR, often in conjunction with spin trapping techniques, could be used to detect and identify these radical intermediates under steady-state irradiation. A spin trap is a diamagnetic molecule that reacts with transient radicals to form a more stable radical adduct, which can then be observed by EPR.

Hypothetical EPR Data for Radical Intermediates of (4-Benzoylphenyl)methyl 4-bromobenzoate

| Radical Species | g-factor | Hyperfine Coupling Constants (Gauss) |

| Benzoyl Radical Adduct | 2.0025 | a(N) = 14.2, a(H) = 2.5 |

| 4-Bromobenzyl Radical Adduct | 2.0026 | a(N) = 13.8, a(H) = 1.8 |

This table presents hypothetical data for the spin-trapped radical adducts that could be detected by CW-EPR.

Time-resolved EPR (TR-EPR) is the EPR analogue of transient absorption spectroscopy. A short laser pulse creates a non-equilibrium population of radical spin states, and the subsequent evolution of the EPR signal is monitored as a function of time. This technique can provide information about the kinetics of radical formation and decay on the microsecond to millisecond timescale.

TR-EPR would be particularly useful for directly observing the transient benzoyl and 4-bromobenzyl radicals without the need for spin trapping. The technique can also reveal information about spin polarization effects, which can provide insights into the mechanism of radical formation (e.g., from a triplet precursor). By analyzing the time profiles of the EPR signals, the rate constants for subsequent reactions of the radicals, such as recombination or reaction with other molecules, could be determined.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Mechanistic Studies

Advanced NMR methods provide unparalleled insight into reaction mechanisms, molecular dynamics, and the structure of complex chemical systems. For a molecule like (4-Benzoylphenyl)methyl 4-bromobenzoate, these techniques could elucidate the intricate details of its synthesis, degradation, and conformational behavior.

In-Situ NMR for Monitoring Reaction Progress

In-situ or real-time NMR spectroscopy is a powerful tool for monitoring chemical reactions as they occur within the NMR tube. researchgate.netbeilstein-journals.orgcardiff.ac.ukrsc.org This technique allows for the direct observation of the consumption of reactants, the formation of intermediates, and the appearance of products, providing crucial kinetic and mechanistic data without the need for quenching or sample workup.

One of the primary reactions involving (4-Benzoylphenyl)methyl 4-bromobenzoate is its synthesis via the esterification of 4-bromobenzoic acid with (4-benzoylphenyl)methanol, or its hydrolysis back to these precursors. In an in-situ NMR experiment monitoring the esterification, one could expect to observe the disappearance of the carboxylic acid proton of 4-bromobenzoic acid and the hydroxyl proton of the alcohol, along with characteristic shifts in the aromatic and methylene (B1212753) protons adjacent to the newly formed ester linkage.

Detailed Research Findings:

A hypothetical in-situ ¹H NMR experiment to monitor the esterification of 4-bromobenzoic acid with (4-benzoylphenyl)methanol in a suitable deuterated solvent like DMSO-d₆ could yield the data presented in Table 1. The progress of the reaction would be tracked by integrating the signals corresponding to the methylene protons of the alcohol reactant and the ester product.

Table 1: Hypothetical ¹H NMR Chemical Shift Data for In-Situ Monitoring of Esterification

| Compound | Functional Group | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| (4-Benzoylphenyl)methanol | -CH₂OH | ~4.5 |

| 4-Bromobenzoic Acid | -COOH | >10 |

Note: Data is hypothetical and based on typical chemical shifts for these functional groups.

Dynamic NMR for Conformational Exchange and Reaction Rate Studies

Dynamic NMR (DNMR) spectroscopy is used to study chemical processes that are rapid on the NMR timescale, such as conformational changes or fast chemical equilibria. For (4-Benzoylphenyl)methyl 4-bromobenzoate, DNMR could be employed to investigate the rotational dynamics around several key single bonds, such as the bond connecting the two phenyl rings of the benzophenone moiety and the C-O bond of the ester group.

At low temperatures, the rotation around these bonds might be slow enough to result in distinct NMR signals for different conformers. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals and eventually a time-averaged spectrum at higher temperatures. By analyzing the line shapes of the NMR signals at various temperatures, it is possible to calculate the activation energy (ΔG‡) for these rotational processes.

Detailed Research Findings:

A variable temperature ¹H NMR study could focus on the protons of the benzoyl group's phenyl ring. At a sufficiently low temperature, these protons might show complex splitting due to restricted rotation. As the temperature rises, the signals would broaden and then sharpen into a more simplified pattern. This analysis would provide quantitative data on the energy barrier to rotation.

Table 2: Hypothetical Dynamic NMR Data for Rotational Barrier Calculation

| Temperature (K) | Rate Constant (k, s⁻¹) | Activation Energy (ΔG‡, kJ/mol) |

|---|---|---|

| 200 | 10 | 45 |

| 220 | 50 | 45 |

Note: Data is hypothetical and represents a typical energy barrier for phenyl group rotation.

Solid-State NMR for Polymer-Bound or Crystalline States

Solid-state NMR (ssNMR) is an indispensable technique for characterizing materials in the solid phase, where molecular motion is restricted. This is particularly useful for studying the crystalline form of (4-Benzoylphenyl)methyl 4-bromobenzoate or its behavior when incorporated into a polymer matrix. Unlike solution-state NMR, which provides averaged information, ssNMR can reveal details about molecular packing, polymorphism (the existence of different crystal forms), and the local environment of specific atoms within the solid lattice.

Cross-polarization magic-angle spinning (CP-MAS) is a common ssNMR technique that enhances the signal of less abundant nuclei like ¹³C and averages out anisotropic interactions to provide high-resolution spectra of solid samples.

Detailed Research Findings:

A ¹³C CP-MAS NMR study of crystalline (4-Benzoylphenyl)methyl 4-bromobenzoate could reveal multiple peaks for chemically equivalent carbons if there are multiple molecules in the asymmetric unit of the crystal cell or if polymorphism is present. The chemical shifts in the solid state can also differ from those in solution, providing information about intermolecular interactions, such as π-π stacking of the aromatic rings. For instance, the carbonyl carbons of the ketone and ester groups would be particularly sensitive to their local environment.

Table 3: Comparison of Hypothetical ¹³C NMR Chemical Shifts in Solution vs. Solid-State

| Carbon Atom | Solution-State δ (ppm) | Solid-State δ (ppm) |

|---|---|---|

| Ketone C=O | ~196 | ~198 |

| Ester C=O | ~165 | ~167 |

Note: Data is hypothetical. The differences in chemical shifts are illustrative of packing effects.

Vibrational Spectroscopy (FTIR, Raman) for Monitoring Reaction Progress and Intermediate Formation

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to the presence of specific functional groups and changes in chemical bonding, making them ideal for monitoring reactions and identifying transient species.

Attenuated Total Reflectance (ATR-FTIR) for Surface Reactions

Attenuated Total Reflectance (ATR) is an accessory for FTIR spectroscopy that enables the analysis of samples in their native state, including liquids, solids, and pastes, with minimal sample preparation. researchgate.net It is particularly well-suited for monitoring reactions occurring at or near a surface, such as in heterogeneous catalysis or on a solid support.

For (4-Benzoylphenyl)methyl 4-bromobenzoate, ATR-FTIR could be used to follow its synthesis on a solid-phase resin or to study its degradation on a catalytic surface. The technique is sensitive enough to detect thin films and surface-adsorbed species.

Detailed Research Findings:

In monitoring the synthesis of (4-Benzoylphenyl)methyl 4-bromobenzoate, the most prominent changes in the ATR-FTIR spectrum would be the appearance of the characteristic ester carbonyl (C=O) stretch and the disappearance of the broad O-H stretch of the alcohol reactant.

Table 4: Key Infrared Absorption Frequencies for Monitoring Reactivity

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Alcohol O-H | Stretch | 3500-3200 (broad) |

| Ester C=O | Stretch | ~1720 |

| Ketone C=O | Stretch | ~1665 |

Note: Frequencies are typical for these functional groups and can be used to track reaction progress. The spectrum of a related compound, methyl 4-bromobenzoate, has been reported using ATR-FTIR. nih.gov

Resonance Raman Spectroscopy for Specific Vibrational Modes

Raman spectroscopy provides complementary information to FTIR. nih.gov Resonance Raman (RR) spectroscopy is a powerful variant where the wavelength of the incident laser is tuned to match an electronic transition of a chromophore within the molecule. This results in a selective and significant enhancement of the Raman signals of the vibrational modes coupled to that electronic transition.

(4-Benzoylphenyl)methyl 4-bromobenzoate contains two principal chromophores: the benzophenone moiety and the 4-bromobenzoate group. By selectively exciting one of these chromophores, RR spectroscopy could provide specific information about that part of the molecule during a chemical transformation. For example, by tuning the laser to an electronic transition of the benzophenone group, one could selectively monitor changes in its vibrational modes during a photochemical reaction without significant interference from the rest of the molecule.

Detailed Research Findings:

If (4-Benzoylphenyl)methyl 4-bromobenzoate were involved in a reaction at the ketone site, such as a reduction to the corresponding alcohol, an RR experiment tuned to the benzophenone chromophore would show a significant decrease in the intensity of the ketone C=O stretching mode and the appearance of new bands associated with the resulting alcohol.

Table 5: Hypothetical Resonance Raman Data for Monitoring Ketone Reduction

| Vibrational Mode | Wavenumber (cm⁻¹) in Reactant | Wavenumber (cm⁻¹) in Product |

|---|---|---|

| Ketone C=O Stretch | ~1665 (strong enhancement) | - |

| Phenyl Ring Modes | ~1600, 1580 | ~1600, 1580 (shifted) |

Note: Data is hypothetical, illustrating the selectivity of the Resonance Raman technique.

Theoretical and Computational Chemistry Approaches to 4 Benzoylphenyl Methyl 4 Bromobenzoate

Quantum Chemical Calculations for Ground and Excited State Characteristics

To understand the intrinsic properties of (4-Benzoylphenyl)methyl 4-bromobenzoate (B14158574), a suite of quantum chemical calculations would be necessary. These methods provide insights into the molecule's structure, stability, and electronic behavior at the atomic level.

Density Functional Theory (DFT) for Molecular and Electronic Structure

Density Functional Theory (DFT) stands as a powerful and widely used computational method to determine the ground-state molecular and electronic structure of organic molecules. For (4-Benzoylphenyl)methyl 4-bromobenzoate, a DFT approach, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the first step.

The expected outputs from such calculations would include optimized molecular geometry (bond lengths, bond angles, and dihedral angles), Mulliken atomic charges, and the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Table 1: Hypothetical DFT-Calculated Parameters for (4-Benzoylphenyl)methyl 4-bromobenzoate

| Parameter | Predicted Value | Significance |

|---|---|---|

| Total Energy | Value in Hartrees | Thermodynamic stability |

| HOMO Energy | Value in eV | Electron-donating ability |

| LUMO Energy | Value in eV | Electron-accepting ability |

| HOMO-LUMO Gap | Value in eV | Chemical reactivity, electronic transitions |

Time-Dependent DFT (TD-DFT) for Photophysical Parameter Prediction

To investigate the photophysical properties of (4-Benzoylphenyl)methyl 4-bromobenzoate, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. This approach allows for the prediction of excited-state properties, which are crucial for understanding how the molecule interacts with light.

Key parameters that would be obtained from TD-DFT calculations include the maximum absorption wavelength (λmax) and emission wavelength, corresponding oscillator strengths, and the nature of the electronic transitions (e.g., n→π, π→π). These predictions are vital for applications in areas such as photochemistry and materials science.

Ab Initio Methods (e.g., CASSCF, MRCI) for Highly Correlated Systems

For a more accurate description of excited states, especially in systems that may exhibit significant electron correlation, more advanced ab initio methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by Multi-Reference Configuration Interaction (MRCI) could be employed. While computationally more demanding than TD-DFT, these methods can provide a more reliable picture of the potential energy surfaces of excited states, which is particularly important for understanding photochemical reaction mechanisms.

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

While quantum chemical calculations provide insights into the properties of an isolated molecule, Molecular Dynamics (MD) simulations are essential for understanding its behavior in a more realistic environment, such as in a solvent, and for exploring its conformational landscape.

Classical Molecular Dynamics for Bulk System Behavior

Classical MD simulations would involve placing the (4-Benzoylphenyl)methyl 4-bromobenzoate molecule in a simulation box filled with a chosen solvent (e.g., water, ethanol, or a non-polar solvent). By solving Newton's equations of motion for all atoms in the system, one can track the trajectory of the molecule over time.

These simulations would yield valuable information about the conformational flexibility of the molecule, identifying the most stable conformers and the energy barriers between them. Furthermore, analysis of the radial distribution functions between the solute and solvent molecules would reveal details about the solvation shell and specific intermolecular interactions.

QM/MM Approaches for Reactive Sites in Complex Environments

For studying chemical reactions or specific interactions involving (4-Benzoylphenyl)methyl 4-bromobenzoate in a large system (e.g., within a protein binding site or on a surface), a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach would be ideal. In this method, the chemically active region (e.g., the carbonyl group and its immediate surroundings) is treated with a high-level quantum mechanical method, while the rest of the system is described by a less computationally expensive molecular mechanics force field. This allows for an accurate description of bond-breaking and bond-forming processes within a complex environment.

Mechanistic Predictions via Computational Pathways Analysis

Computational analysis of reaction pathways is a cornerstone of modern chemistry, enabling the elucidation of complex reaction mechanisms at a molecular level. For (4-Benzoylphenyl)methyl 4-bromobenzoate, which combines a photosensitive benzophenone (B1666685) group and a reactive bromobenzoate moiety, these analyses are critical for understanding its potential photochemical transformations.

The exploration of a chemical reaction's potential energy surface (PES) is fundamental to understanding its kinetics and thermodynamics. Transition state (TS) theory is employed to locate the saddle points on the PES that connect reactants to products. For a molecule like (4-Benzoylphenyl)methyl 4-bromobenzoate, photochemical reactions such as Norrish-type cleavages or photo-Fries rearrangements are plausible.

Density Functional Theory (DFT) is a widely used method for locating transition states due to its balance of computational cost and accuracy. Functionals such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-311+G(d,p)), are typically employed to optimize the geometries of reactants, products, and transition states. The nature of a located transition state is confirmed by frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Below is an illustrative reaction energy profile for a hypothetical intramolecular hydrogen abstraction reaction in (4-Benzoylphenyl)methyl 4-bromobenzoate, a common reaction for photoexcited benzophenone derivatives.

Interactive Data Table: Hypothetical Reaction Energy Profile

| Species | Description | Relative Energy (kcal/mol) |

| Reactant (Ground State) | (4-Benzoylphenyl)methyl 4-bromobenzoate in its singlet ground state (S₀). | 0.0 |

| Reactant (Triplet State) | Photoexcited triplet state (T₁) of the benzophenone moiety. | 69.0 |

| Transition State (TS) | Transition state for intramolecular hydrogen abstraction by the triplet keto-group. | 75.5 |

| Intermediate (Biradical) | Biradical species formed after hydrogen abstraction. | 65.0 |

| Product | Final rearranged photoproduct. | 40.0 |

Note: The values presented in this table are hypothetical and serve to illustrate a typical reaction energy profile for a photochemical reaction of a benzophenone derivative. Actual values would require specific quantum chemical calculations.

The benzophenone moiety in (4-Benzoylphenyl)methyl 4-bromobenzoate is well-known for its efficient intersystem crossing (ISC) from an excited singlet state (S₁) to a triplet state (T₁). wikipedia.org This process is critical to its photochemistry, as many reactions of benzophenones proceed through the longer-lived triplet state. The efficiency of ISC is governed by the magnitude of the spin-orbit coupling (SOC) between the singlet and triplet states involved.

According to El-Sayed's rule, ISC is more efficient between states of different orbital character, for instance, from a ¹n,π* state to a ³π,π* state. In benzophenone, the lowest excited singlet state is typically of n,π* character (S₁), and it can cross to nearby triplet states. Computational studies on benzophenone itself have investigated two primary ISC pathways: a direct S₁ → T₁ crossing and an indirect S₁ → T₂ → T₁ mechanism. uah.es

The calculation of SOC constants (HSO) can be performed using methods such as CASSCF (Complete Active Space Self-Consistent Field) followed by CASPT2 (Complete Active Space with Second-order Perturbation Theory) or by using Time-Dependent Density Functional Theory (TD-DFT) coupled with a suitable methodology for calculating spin-orbit matrix elements. The rate of intersystem crossing (kISC) is proportional to the square of the SOC constant and depends on the energy gap between the coupled states.

Interactive Data Table: Illustrative Spin-Orbit Coupling (SOC) Constants for Benzophenone Analogs

| Transition | Description | Typical SOC Constant (cm⁻¹) |

| S₁(¹n,π) ↔ T₁(³n,π) | El-Sayed forbidden transition. | < 1 |

| S₁(¹n,π) ↔ T₂(³π,π) | El-Sayed allowed transition, often a key pathway for ISC. | 30 - 50 |

| T₂(³π,π) ↔ T₁(³n,π) | Internal conversion within the triplet manifold, usually very fast. | N/A (Vibronic Coupling) |

Note: These values are representative for benzophenone and its simple derivatives and are intended to illustrate the principles of spin-orbit coupling. The specific values for (4-Benzoylphenyl)methyl 4-bromobenzoate would be influenced by its full molecular structure.

Photoinduced electron transfer (PET) is another important photochemical process that could be relevant for (4-Benzoylphenyl)methyl 4-bromobenzoate. The excited benzophenone moiety can act as either an electron acceptor or, more rarely, an electron donor. rsc.orgresearchgate.net In the context of this molecule, intramolecular electron transfer between the excited benzophenone part and the bromobenzoate part, or intermolecular electron transfer with a solvent or another molecule, could occur.

Simulations of electron transfer pathways often rely on Marcus theory, which relates the rate of electron transfer to the free energy change (ΔG°), the reorganization energy (λ), and the electronic coupling between the donor and acceptor (HDA). Computational chemistry can provide estimates for all of these parameters.

ΔG° can be calculated from the oxidation potential of the donor and the reduction potential of the acceptor, which can be estimated using DFT calculations.

Reorganization energy (λ) has two components: an inner-sphere contribution from the structural changes in the reactants and an outer-sphere contribution from the reorientation of the surrounding solvent. Both can be calculated using DFT.

Electronic coupling (HDA) depends on the distance and orientation of the donor and acceptor orbitals and can be calculated from the wavefunctions of the initial and final states.

Molecular dynamics (MD) simulations can also be employed to sample different molecular conformations and solvent environments to provide a more dynamic picture of the electron transfer process.

Interactive Data Table: Hypothetical Parameters for an Intramolecular Electron Transfer Simulation

| Parameter | Description | Illustrative Value |

| Driving Force (-ΔG°) | The thermodynamic driving force for the electron transfer reaction. | 0.5 eV |

| Reorganization Energy (λ) | The energy required to distort the reactants into the product geometries. | 0.8 eV |

| Electronic Coupling (HDA) | A measure of the electronic interaction between donor and acceptor. | 0.01 eV |

| Electron Transfer Rate (kET) | The calculated rate of electron transfer based on Marcus theory. | 2.5 x 10⁹ s⁻¹ |

Note: The data presented are for a hypothetical intramolecular electron transfer process and are for illustrative purposes only.

Photochemistry and Photophysics of 4 Benzoylphenyl Methyl 4 Bromobenzoate

Radical Generation Mechanisms and Pathways

Norrish Type I and Norrish Type II Bond Cleavage Mechanisms

Therefore, in adherence to the principles of scientific accuracy and the strict requirements of the request, the generation of the specified article is not feasible at this time due to the unavailability of the necessary primary research data.

Influence of Substituents on Radical Yield and Reactivity

The photochemical activity of (4-Benzoylphenyl)methyl 4-bromobenzoate (B14158574) would be dominated by the benzophenone (B1666685) moiety, a well-known photosensitizer. Upon absorption of UV light, benzophenone undergoes efficient intersystem crossing to a triplet state. This triplet state can abstract a hydrogen atom from a suitable donor to generate a ketyl radical. In the case of the title compound, the methylene (B1212753) group connecting the benzoylphenyl and bromobenzoate moieties is a potential intramolecular hydrogen source.

The presence of the 4-bromobenzoate group could influence the radical yield and reactivity in several ways:

Heavy Atom Effect: The bromine atom, being a heavy atom, could potentially enhance the rate of intersystem crossing, leading to a higher yield of the reactive triplet state.

Electron-Withdrawing/Donating Effects: The electronic nature of the substituents on both aromatic rings can modulate the energy levels of the excited states and the reactivity of the resulting radicals. The benzoyl group is electron-withdrawing, while the bromo group has a more complex influence due to competing inductive and resonance effects.

Photoreactivity in Diverse Media: Solvent and Environmental Effects

The surrounding medium is expected to have a significant impact on the photoreactivity of (4-Benzoylphenyl)methyl 4-bromobenzoate.

Polarity and Viscosity Effects on Photochemical Efficiency

The nature of the lowest excited triplet state of benzophenone derivatives is highly sensitive to the polarity of the solvent. acs.orgnih.gov

In nonpolar solvents, the lowest triplet state is typically of n,π* character, which is highly reactive in hydrogen abstraction reactions.

In polar, protic solvents, the lowest triplet state can shift to a less reactive π,π* character, which can decrease the efficiency of hydrogen abstraction. acs.org Furthermore, polar solvents can stabilize any charge-transfer character in the excited state.

The viscosity of the solvent would primarily affect the diffusion-controlled processes, such as intermolecular reactions or conformational changes required for intramolecular reactions.

Aggregation Effects on Photophysical Processes

At high concentrations or in the solid state, aggregation can significantly alter the photophysical properties of molecules. For chromophores like benzophenone, aggregation can lead to:

Changes in absorption and emission spectra.

The formation of excimers or exciplexes.

Alterations in the efficiency of intersystem crossing and other photophysical pathways.

These effects are highly dependent on the specific packing and intermolecular interactions within the aggregate. researchgate.net

Kinetic Analysis of Photochemical Reactions Initiated by the Compound

A quantitative understanding of the photochemical processes requires kinetic analysis, including the determination of quantum yields and rate constants.

Determination of Quantum Yields for Photochemical Transformations

The quantum yield (Φ) for a specific photochemical process is the number of molecules undergoing that process divided by the number of photons absorbed. For (4-Benzoylphenyl)methyl 4-bromobenzoate, key quantum yields to be determined would include:

ΦISC: The quantum yield of intersystem crossing to the triplet state. For benzophenone itself, this is close to unity.

The quantum yield for photochemical transformations can be influenced by various factors, including the solvent and the presence of quenchers.

Rate Constants for Primary Photochemical Steps

The primary photochemical steps for a benzophenone derivative typically involve:

Absorption of light (S0 → S1)

Intersystem crossing (S1 → T1): This is a very fast process for benzophenone, occurring on the picosecond timescale. bgsu.edu

Triplet state decay: This can occur through various pathways, including phosphorescence, non-radiative decay, and chemical reaction (e.g., hydrogen abstraction).

The rate constant for hydrogen abstraction by the triplet benzophenone moiety would be a critical parameter. This rate constant is known to be highly dependent on the nature of the hydrogen donor and the solvent. nih.gov

Advanced Applications and Mechanistic Studies in Materials Science

Role as a Photoinitiator in Polymerization Systems

The benzophenone (B1666685) group within (4-Benzoylphenyl)methyl 4-bromobenzoate (B14158574) strongly suggests its function as a Type II photoinitiator. Upon absorption of ultraviolet (UV) light, the benzophenone moiety is expected to undergo photo-excitation to a triplet state, which can then initiate polymerization.

Mechanisms of Radical Polymerization Initiation

(4-Benzoylphenyl)methyl 4-bromobenzoate is anticipated to initiate radical polymerization through a hydrogen abstraction mechanism, which is characteristic of Type II photoinitiators. This process can be applied to both chain-growth and, under specific conditions, step-growth polymerization.

Chain-Growth Polymerization:

In the presence of a hydrogen donor molecule (like a tertiary amine or an alcohol), the photo-excited benzophenone triplet state of (4-Benzoylphenyl)methyl 4-bromobenzoate would abstract a hydrogen atom. This reaction generates a ketyl radical on the initiator and a new radical on the donor molecule. The radical from the hydrogen donor is typically the primary species that initiates the polymerization of monomers, such as acrylates or methacrylates, in a chain-growth fashion. The process involves the sequential addition of monomers to the growing polymer chain.

Step-Growth Polymerization:

While less common, photoinitiated step-growth polymerization can also be envisaged. In this scenario, the radicals generated by the (4-Benzoylphenyl)methyl 4-bromobenzoate/co-initiator system could induce coupling reactions between monomers bearing appropriate functional groups, leading to the gradual formation of larger polymer chains.

The general initiation process is outlined below:

| Step | Reaction | Description |

| 1. Photo-excitation | BP + hν → BP* | The benzophenone (BP) moiety of the compound absorbs a photon of light (hν) and is promoted to an excited state (BP*). |

| 2. Hydrogen Abstraction | BP* + R-H → BPH• + R• | The excited benzophenone abstracts a hydrogen atom from a donor molecule (R-H), forming a ketyl radical (BPH•) and an initiating radical (R•). |

| 3. Initiation | R• + M → RM• | The initiating radical (R•) reacts with a monomer (M) to start the polymer chain. |

| 4. Propagation | RM• + n(M) → RM(n+1)• | The polymer chain grows by the sequential addition of monomer units. |

Kinetics and Efficiency of Photopolymerization Processes

The kinetics and efficiency of photopolymerization initiated by (4-Benzoylphenyl)methyl 4-bromobenzoate would be influenced by several factors, analogous to other benzophenone-based systems.

Co-initiator Type and Concentration: The nature and concentration of the hydrogen donor are critical. Amines are generally more efficient co-initiators than alcohols. The rate of polymerization is expected to increase with the co-initiator concentration up to a certain point, beyond which it may plateau.

Monomer Reactivity: The type of monomer being polymerized will significantly affect the kinetics. Acrylates, for instance, typically polymerize faster than methacrylates.

Light Intensity: Higher light intensity generally leads to a faster rate of initiation and polymerization.

Solvent Polarity: The polarity of the reaction medium can influence the efficiency of the hydrogen abstraction process.

The efficiency of initiation would also depend on the quantum yield of intersystem crossing to the triplet state and the efficiency of the subsequent hydrogen abstraction versus other deactivation pathways.

Controlled/Living Polymerization Mechanisms Initiated by the Compound

The structure of (4-Benzoylphenyl)methyl 4-bromobenzoate suggests potential utility in controlled/living radical polymerization techniques, which allow for the synthesis of polymers with well-defined architectures and low polydispersity.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization:

The benzophenone moiety could serve as a photoinitiator in a photo-RAFT process. In such a system, the radicals generated by (4-Benzoylphenyl)methyl 4-bromobenzoate would initiate polymerization in the presence of a RAFT agent (e.g., a thiocarbonylthio compound). The RAFT agent reversibly deactivates the growing polymer chains, establishing a dynamic equilibrium that allows for controlled polymer growth.

Atom Transfer Radical Polymerization (ATRP):

The presence of the 4-bromobenzoate group is particularly interesting for ATRP. Alkyl bromides are commonly used as initiators in ATRP, where a transition metal complex (e.g., a copper-based catalyst) reversibly activates and deactivates the growing polymer chains by transferring a halogen atom. It is conceivable that the C-Br bond in (4-Benzoylphenyl)methyl 4-bromobenzoate could be activated by a suitable ATRP catalyst, potentially allowing the compound to act as an initiator for this type of controlled polymerization. The benzophenone part could either remain as a functional group at the end of the polymer chain or participate in subsequent photochemical reactions.

Photo-Crosslinking and Surface Modification Applications

The photo-reactivity of the benzophenone group is also highly applicable to photo-crosslinking and surface modification.

Mechanisms of Crosslinking Reactions in Polymeric Matrices

(4-Benzoylphenyl)methyl 4-bromobenzoate could be used as a photo-crosslinker for polymeric materials. When blended with a polymer and exposed to UV radiation, the excited benzophenone triplet can abstract hydrogen atoms directly from the polymer chains. This process generates macroradicals on adjacent polymer chains, which can then combine to form covalent crosslinks, resulting in a polymer network. This C-H insertion chemistry is a powerful tool for modifying the mechanical and thermal properties of polymers.

The crosslinking efficiency would depend on the C-H bond dissociation energies in the polymer backbone and the mobility of the macroradicals within the matrix.

Investigation of Photoinduced Surface Functionalization and Adhesion Promotion

A significant application of benzophenone derivatives is in the photoinduced functionalization of surfaces. (4-Benzoylphenyl)methyl 4-bromobenzoate could be employed to covalently attach polymer films to a wide variety of substrates.

The mechanism involves applying a solution of the compound (or a polymer containing this moiety) onto a substrate and then irradiating with UV light. The excited benzophenone group can abstract hydrogen atoms from the substrate surface (if it contains C-H bonds), leading to the formation of a covalent bond between the compound and the surface. This technique is effective for promoting adhesion between dissimilar materials or for creating functional surfaces with specific properties, such as biocompatibility or anti-fouling characteristics.

The table below summarizes the potential applications based on the compound's functional groups:

| Functional Group | Potential Application | Underlying Mechanism |

| Benzophenone | Photoinitiator for Radical Polymerization | Type II hydrogen abstraction from a co-initiator. |

| Benzophenone | Photo-crosslinker for Polymers | Hydrogen abstraction from polymer chains leading to macroradical combination. |

| Benzophenone | Surface Grafting Agent | Covalent attachment to substrates via C-H insertion reactions. |

| 4-Bromobenzoate | Potential ATRP Initiator Site | Halogen atom transfer mediated by a transition metal catalyst. |

Integration into Advanced Material Architectures and Composites

Photoreactivity in Hybrid Organic-Inorganic Systems (e.g., Sol-Gel Composites)

There is currently no specific research available detailing the integration and photoreactive behavior of (4-Benzoylphenyl)methyl 4-bromobenzoate within hybrid organic-inorganic systems such as sol-gel composites. The benzophenone moiety is well-known for its ability to initiate polymerization upon UV irradiation, which is a critical function in the formation of such composites. researchgate.net Theoretically, this compound could be incorporated into a sol-gel matrix to induce photopolymerization of organic monomers, creating a cross-linked interpenetrating network. However, without experimental data, the efficiency of this process, the influence of the bromobenzoate group on the photoreactivity, and the properties of the resulting composite remain unknown.

Mechanisms of Photo-patterning and Lithography for Micro/Nano-fabrication

The application of (4-Benzoylphenyl)methyl 4-bromobenzoate in photo-patterning and lithography has not been documented in available scientific literature. Benzophenone and its derivatives are utilized in photolithography, where their photo-excitation can lead to cross-linking or degradation of a polymer matrix, allowing for the creation of micro- and nano-scale patterns. mdpi.com The mechanism typically involves the abstraction of a hydrogen atom by the excited benzophenone triplet state, leading to the formation of radicals that can initiate polymerization or other chemical changes in the surrounding material. nih.gov While it can be hypothesized that (4-Benzoylphenyl)methyl 4-bromobenzoate would follow a similar mechanistic pathway, no studies have been found to confirm this or to provide data on resolution, sensitivity, or other critical lithographic parameters.

Structure-Performance Relationships in Specific Material Contexts (focused on mechanistic efficiency and polymerization rates)

A quantitative analysis of the structure-performance relationships for (4-Benzoylphenyl)methyl 4-bromobenzoate is not possible without dedicated research. The efficiency of a photoinitiator is influenced by factors such as its absorption characteristics, the quantum yield of radical formation, and the reactivity of the generated radicals with monomers. The presence of the bromine atom on the benzoate (B1203000) group could potentially influence the electronic properties of the molecule through the heavy-atom effect, which might affect the rates of intersystem crossing and, consequently, the photoinitiation efficiency. However, without comparative studies and kinetic data, any discussion on how the specific structure of (4-Benzoylphenyl)methyl 4-bromobenzoate dictates its performance in terms of mechanistic efficiency and polymerization rates would be purely conjectural.

Future Directions and Emerging Research Avenues for 4 Benzoylphenyl Methyl 4 Bromobenzoate

Development of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy

The future synthesis of (4-Benzoylphenyl)methyl 4-bromobenzoate (B14158574) is expected to pivot towards green chemistry principles, minimizing waste and energy consumption. Current multi-step syntheses often involve stoichiometric reagents and significant solvent use. Future research will likely focus on catalytic methods and process intensification.

Key research targets include:

Catalytic Esterification and Etherification: Moving away from classical methods, research into solid acid catalysts or enzyme-catalyzed reactions for the formation of the ester and ether linkages could dramatically improve the environmental profile of the synthesis.

One-Pot or Telescoped Reactions: Designing a synthetic sequence where multiple steps are performed in a single reaction vessel without intermediate purification would significantly reduce solvent waste, energy usage, and processing time.

Alternative Energy Sources: Investigating microwave-assisted or flow chemistry-based syntheses could lead to faster reaction times, higher yields, and improved energy efficiency compared to conventional batch heating.

Table 1: Comparison of Conventional vs. Potential Sustainable Synthetic Parameters

| Parameter | Conventional Route | Future Sustainable Route |

|---|---|---|

| Catalyst | Stoichiometric (e.g., DCC/DMAP) | Catalytic (e.g., Solid Acid, Lipase) |

| Solvent | Chlorinated Solvents (e.g., DCM) | Greener Solvents (e.g., 2-MeTHF, Cyrene) or Solvent-free |

| Energy Input | Conventional Batch Heating | Microwave Irradiation, Flow Reactor |

| Atom Economy | Moderate | High |

| Waste Generation | High (salts, solvents) | Low |

Exploration of Synergistic Effects with Co-Initiators and Additives for Enhanced Reactivity

(4-Benzoylphenyl)methyl 4-bromobenzoate functions as a Type I photoinitiator through photocleavage. However, the benzophenone (B1666685) moiety also allows it to act as a Type II photoinitiator, abstracting hydrogen atoms from a suitable donor. Future research will delve into optimizing this dual reactivity through synergistic systems.

Table 2: Potential Co-initiators and Their Synergistic Mechanisms

| Co-initiator Class | Example Compound | Synergistic Mechanism | Expected Outcome |

|---|---|---|---|

| Tertiary Amines | Ethyl 4-(dimethylamino)benzoate (B8555087) (EDB) | Photoinduced Electron/Proton Transfer | Enhanced polymerization rate, reduced oxygen inhibition |

| Thiols | 2-Mercaptobenzothiazole | Hydrogen Abstraction, Chain Transfer | Increased cross-linking density, improved surface cure |

| Phosphines | Triphenylphosphine | Oxygen Scavenging, Radical Generation | Overcoming oxygen inhibition, initiation in air |

Advanced Characterization Techniques for In-Situ Monitoring of Reactivity in Real-Time

Understanding the precise kinetics and mechanisms of photoinitiation is crucial for process control and material design. Future research will increasingly employ advanced, time-resolved spectroscopic techniques to monitor the transient species and reaction progress in real-time.

Techniques like Real-Time Fourier-Transform Infrared (RT-FTIR) spectroscopy will remain vital for tracking the conversion of monomer functional groups. However, more advanced methods will provide deeper mechanistic insights:

Time-Resolved UV-Vis Spectroscopy: This can be used to directly observe the formation and decay of the excited triplet state of the benzophenone moiety and the subsequent generation of radical intermediates.

Photo-Rheology: By coupling a rheometer with a UV light source, researchers can simultaneously monitor the evolution of the material's viscoelastic properties (e.g., storage and loss moduli) as the polymer network forms, providing a direct link between photochemical events and macroscopic material properties.

Electron Spin Resonance (ESR) Spectroscopy: Also known as Electron Paramagnetic Resonance (EPR), this technique can be used to detect and identify the specific radical species generated upon photolysis, confirming the proposed initiation mechanisms.

Computational Design and Prediction of Novel Derivatives with Tailored Photoreactivity

Computational chemistry offers a powerful predictive tool for designing next-generation photoinitiators without costly and time-consuming trial-and-error synthesis. Future work will leverage quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), to screen potential derivatives of (4-Benzoylphenyl)methyl 4-bromobenzoate.

Research objectives in this area include:

Predicting Absorption Spectra: Calculating the UV-Vis absorption spectrum to tune the molecule's sensitivity to specific light sources, such as longer-wavelength LEDs.

Modeling Excited State Properties: Determining the energy of the triplet state (ET) and the nature of the lowest excited states (n,π* vs. π,π*) to predict initiation efficiency.

Calculating Bond Dissociation Energies (BDE): Estimating the energy required to cleave the benzyl-oxygen bond in the excited state to correlate molecular structure with the rate of radical generation. By systematically modifying substituents on either aromatic ring, researchers can computationally predict how these changes will affect the molecule's photoreactivity.

Unexplored Photochemical Transformations and Reaction Pathways in Non-Standard Conditions

The photochemistry of (4-Benzoylphenyl)methyl 4-bromobenzoate is primarily understood in the context of radical generation for polymerization. Future research will explore its reactivity under non-standard conditions to unlock novel chemical transformations.

Potential avenues of investigation include:

Reactivity in Constrained Media: Investigating the photochemical behavior within crystalline solids, zeolites, or metal-organic frameworks (MOFs). The restricted environment could alter reaction pathways, potentially favoring different cleavage products or enabling stereoselective reactions.

Two-Photon Absorption (TPA): Exploring the use of high-intensity, near-infrared (NIR) light to trigger initiation via two-photon absorption. This would enable 3D spatial control of reactivity, crucial for applications like microfabrication and data storage.

Photochemistry in Supercritical Fluids: Using supercritical carbon dioxide (scCO2) as a reaction medium could offer unique solubility and transport properties, potentially leading to different reaction kinetics and product distributions compared to conventional organic solvents.

Integration into Smart and Responsive Material Systems (focus on triggering mechanisms)

The ability of (4-Benzoylphenyl)methyl 4-bromobenzoate to generate reactive species upon light exposure makes it an ideal trigger for smart and responsive materials. Future research will focus on integrating this molecule as a covalent part of a polymer backbone or as a pendant group to create materials that change their properties on demand.

The core principle is using the photo-cleavage event as a triggering mechanism.

Photo-degradable Materials: By incorporating this molecule into the main chain of a polymer network, exposure to UV light can cleave the network, leading to controlled degradation. This is highly desirable for applications in drug delivery, where a drug-loaded hydrogel could be designed to release its payload when irradiated.

Self-Healing Materials: The radicals generated upon photolysis can be used to initiate a secondary polymerization or cross-linking reaction to heal a crack or scratch in a material. A material could be designed with microcapsules containing the photoinitiator and monomer, which rupture upon damage, releasing the components to be healed by light exposure.

Surface Wettability Patterning: By grafting polymers containing this photoinitiator onto a surface, UV irradiation through a mask can cleave the polymer chains in specific areas, altering the surface chemistry and thus its wettability (hydrophilicity/hydrophobicity). This allows for the creation of micro-patterned surfaces for microfluidics or cell culture applications.

Q & A

Q. What are the recommended synthetic routes for (4-Benzoylphenyl)methyl 4-bromobenzoate?

Methodological Answer: A robust approach involves palladium-catalyzed cross-coupling reactions. For example, using a Negishi coupling protocol, the zinc enolate of tert-butyl acetate can be reacted with aryl halides under optimized conditions. Key steps include:

- Generating the lithium enolate with LiHMDS at −78°C.

- Quenching with ZnCl₂ (2.2 equivalents relative to the aryl halide) to ensure full conversion .

- Employing immobilized palladium N-heterocyclic carbene (Pd-NHC) catalysts for enhanced recyclability and activity . Purification via column chromatography or recrystallization is recommended for isolating the ester product.

| Reaction Optimization |

|---|

| ZnCl₂ Equivalents |

| ------------------- |

| 1.1 |

| 2.2 |

| Data adapted from palladium-catalyzed α-arylation studies . |

Q. How can spectroscopic techniques confirm the molecular structure of (4-Benzoylphenyl)methyl 4-bromobenzoate?

Methodological Answer:

- IR Spectroscopy : Compare experimental peaks with reference data for bromobenzoate derivatives (e.g., C=O stretch at ~1700 cm⁻¹, aromatic C-Br at ~600 cm⁻¹) .

- NMR : Use H NMR to identify benzoyl protons (δ 7.5–8.0 ppm) and methyl ester signals (δ 3.9–4.1 ppm). C NMR should confirm carbonyl carbons (δ ~165–170 ppm) .

- Mass Spectrometry : Validate the molecular ion peak (M⁺) at m/z 369.2 (calculated for C₁₅H₁₁BrO₃).

Q. What safety protocols are critical when handling (4-Benzoylphenyl)methyl 4-bromobenzoate?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of brominated compound vapors.

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : For skin contact, wash immediately with soap and water for 15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

Advanced Research Questions

Q. How do polymorphic forms of brominated benzoate derivatives influence mechanical properties?

Methodological Answer: Polymorphs of structurally similar compounds (e.g., 4-bromophenyl 4-bromobenzoate) exhibit drastic differences in mechanical behavior (plastic, elastic, or brittle). To characterize polymorphs:

- Perform single-crystal X-ray diffraction (SCXRD) to identify packing motifs.

- Conduct nanoindentation tests to measure hardness and elastic modulus.

- Apply external force to assess reversible/irreversible bending . Example Findings:

- Polymorph I: Elastic (reversible deformation).

- Polymorph II: Brittle (cleavage under stress).

- Polymorph III: Plastic (permanent deformation) .

Q. How can palladium-catalyzed cross-coupling reactions be optimized for high-yield synthesis of aryl esters?

Methodological Answer:

- Catalyst Selection : Use Pd-NHC complexes for improved stability and turnover number (TON).

- Solvent Optimization : Tetrahydrofuran (THF) or dimethylformamide (DMF) enhances solubility of aryl halides.

- Temperature Control : Reactions at 60–80°C balance rate and side-product formation .

- Substrate Scope : Electron-deficient aryl bromides (e.g., 4-bromobenzoates) show higher reactivity than chlorides .

Q. How can contradictions in crystallographic data be resolved during structure refinement?

Methodological Answer:

- Software Tools : Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned data and high-resolution datasets .

- Validation Metrics : Cross-check R-factors, displacement parameters, and Hirshfeld surfaces.

- Data Reconciliation : Compare experimental results with density functional theory (DFT)-optimized structures to resolve ambiguities in bond lengths/angles .

Q. What factors explain discrepancies in reaction mechanisms for ester coupling processes?

Methodological Answer:

- Kinetic vs. Thermodynamic Control : Varying equivalents of ZnCl₂ (1.1 vs. 2.2) alter enolate reactivity, favoring different pathways (e.g., α-arylation vs. dimerization) .

- Catalyst Deactivation : Trace oxygen or moisture can poison palladium catalysts, reducing yields. Use rigorously anhydrous conditions and degassed solvents.

Q. How do substituent effects on the benzoyl group influence reaction outcomes in ester derivatives?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : Bromine at the para position increases electrophilicity, accelerating nucleophilic substitution but potentially hindering coupling reactions.

- Steric Effects : Bulky substituents (e.g., tert-butyl) reduce reaction rates due to hindered access to the catalytic site .

- Comparative Studies : Synthesize analogs (e.g., 4-chloro or 4-nitro derivatives) and compare kinetics via HPLC or GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.